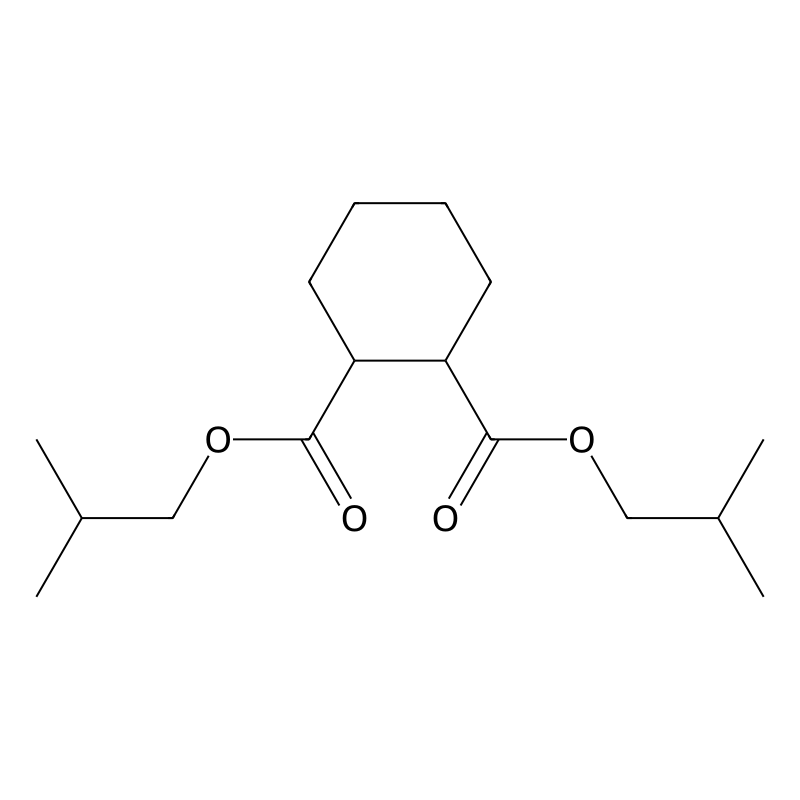

Diisobutyl hexahydrophthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

DIBHP has been investigated as a potential solvent or co-solvent in various organic reactions. Its non-polar nature and ability to dissolve a range of organic compounds make it a candidate for specific applications. However, further research is needed to determine its effectiveness and compare it to established solvents [].

Catalysis:

Studies have explored the use of DIBHP as a ligand in catalytic reactions. Ligands are molecules that bind to the catalyst and influence its activity and selectivity. In some cases, DIBHP has shown promising results in enhancing the efficiency of specific catalytic processes. However, more research is required to understand the underlying mechanisms and optimize its use [].

Diisobutyl hexahydrophthalate is a chemical compound characterized by its colorless, odorless, and non-volatile liquid state. It has a molecular formula of and a molecular weight of approximately 284.39 g/mol. This compound is a member of the phthalate family and is also referred to by various names such as diisobutyl cyclohexane-1,2-dicarboxylate and hexahydrophthalic acid diisobutyl ester. Its boiling point is around 187°C, while the melting point is -42°C, making it suitable for various applications in scientific research and industry .

There is currently no documented information regarding the mechanism of action of DiIBHP.

As with any unknown compound, it is advisable to handle DiIBHP with caution until more information becomes available. Potential hazards could include:

Research on the biological activity of diisobutyl hexahydrophthalate indicates potential hepatotoxic effects. A study highlighted that diisobutyl phthalate, closely related to diisobutyl hexahydrophthalate, caused significant histopathological changes in liver tissues, suggesting possible toxicological implications. Furthermore, its interactions with biological systems are still under investigation, particularly regarding its role as a plasticizer and its potential endocrine-disrupting properties.

Diisobutyl hexahydrophthalate can be synthesized through several methods. One common approach involves the esterification of hexahydrophthalic anhydride with isobutanol in the presence of an acid catalyst. This process typically yields high purity levels and can be optimized for industrial applications. The preparation from phthalic anhydride residue has also been discussed, providing insights into its industrial utilization .

Diisobutyl hexahydrophthalate shares similarities with other compounds within the phthalate family and related esters. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethyl phthalate | Commonly used plasticizer; known for endocrine disruption | |

| Diisononyl phthalate | High molecular weight plasticizer; low volatility | |

| Di-n-butyl phthalate | Widely used plasticizer; potential health concerns | |

| Diisodecyl phthalate | Used in flexible PVC; similar applications |

Uniqueness: Diisobutyl hexahydrophthalate is distinguished by its specific branched structure that contributes to unique solubility properties compared to linear esters like di-n-butyl phthalate. Its application as both a solvent and plasticizer sets it apart from other similar compounds which may serve more singular roles .

Esterification Pathways Using Hexahydrophthalic Anhydride

The primary synthetic route for diisobutyl hexahydrophthalate involves the direct esterification of hexahydrophthalic anhydride with isobutanol . This reaction represents a classic Fischer esterification pathway, where the anhydride functionality provides enhanced reactivity compared to traditional carboxylic acid esterification processes [2]. The reaction proceeds through a nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the anhydride, followed by ring opening and subsequent esterification of the resulting carboxylic acid group [3].

The esterification mechanism begins with the formation of a monoester intermediate through the reaction of one equivalent of isobutanol with hexahydrophthalic anhydride [2]. This initial step occurs rapidly due to the high reactivity of the anhydride functional group [4]. The intermediate then undergoes a second esterification reaction with another equivalent of isobutanol to form the final diester product [2]. The reaction can be represented as a two-stage process, where the first stage involves anhydride ring opening without the need for external catalysts, while the second stage requires acid catalysis to achieve complete conversion [2].

Research has demonstrated that tetraisopropyl titanate serves as an effective catalyst for this esterification, achieving superior performance compared to traditional acid catalysts [2]. In optimized conditions using 154 grams of hexahydrophthalic anhydride with 370 grams of isononyl alcohol and 2.6 grams of tetraisopropyl titanate catalyst at 250°C, the reaction achieved an acid number reduction to 1.0 milligrams potassium hydroxide per gram or less within 5 hours [2]. The resulting product exhibited high purity levels of 99.5% with excellent color characteristics [2].

Alternative catalytic systems have been explored, including para-toluene sulfonic acid and stannous octoate, though these demonstrate inferior performance characteristics [2]. Para-toluene sulfonic acid requires longer reaction times of 8 hours and results in products with significantly higher color values of 150 alpha platinum-cobalt units compared to 10 alpha platinum-cobalt units achieved with tetraisopropyl titanate [2]. The superior performance of organometallic catalysts has been attributed to their ability to coordinate with both the anhydride and alcohol substrates, facilitating more efficient bond formation [4].

Catalytic Hydrogenation of Phthalate Precursors

An alternative synthetic approach involves the catalytic hydrogenation of aromatic phthalate precursors to produce hexahydrophthalate derivatives [5] [6]. This methodology offers advantages in terms of feedstock availability and potential cost reduction, as phthalic anhydride and its derivatives are readily available industrial chemicals [5]. The hydrogenation process requires specialized catalytic systems capable of selective reduction of the aromatic ring while preserving the ester functionality [5].

Research has demonstrated that rhodium-supported aluminum-modified mesocellular foam catalysts exhibit exceptional performance for the hydrogenation of dioctyl phthalate to di(2-ethylhexyl)hexahydrophthalate [5]. The optimal catalyst composition, containing 1 weight percent rhodium on aluminum-modified mesocellular foam with a silicon to aluminum molar ratio of 5, achieved 100% conversion with complete selectivity at 80°C and 68 atmospheres hydrogen pressure within one hour [5]. The three-dimensional cage-like structure of the mesocellular foam support proved crucial for accommodating the bulky phthalate molecules and reducing internal diffusion resistance [5].

The hydrogenation mechanism involves the coordination of the aromatic ring to rhodium active sites, followed by sequential hydrogen addition to achieve complete saturation [5]. The aluminum modification of the support enhances the metal-support interaction, creating stronger bonds between rhodium nanoparticles and surface hydroxyl groups [5]. This improved interaction results in better dispersion of the active metal phase and enhanced catalytic stability [5].

Bimetallic rhodium-nickel catalysts on aluminated silica supports have also been investigated for aqueous-phase hydrogenation reactions [6]. The introduction of nickel helps reduce the consumption of expensive rhodium while increasing the number of active sites through reduced nanoparticle size [6]. The optimal rhodium-nickel catalyst composition achieved 84.4% reaction yield with a cis to trans ratio of 97.5 to 2.5 at 80°C using 1000 pounds per square inch hydrogen pressure after 2 hours [6].

Optimization of Reaction Parameters: Temperature, Pressure, and Catalysts

Temperature optimization represents a critical factor in achieving efficient esterification reactions for diisobutyl hexahydrophthalate synthesis [7] [8]. Research indicates that optimal esterification temperatures typically range between 50°C to 100°C for general ester synthesis, though specific conditions for hexahydrophthalate derivatives may require elevated temperatures up to 250°C [2] [8]. The relationship between temperature and reaction rate follows Arrhenius kinetics, where every 10-degree increase in temperature approximately doubles the initial reaction rate [9].

Experimental studies on esterification kinetics demonstrate that temperature effects are more pronounced on initial reaction rates than on equilibrium yields [9]. For the esterification of 1-methoxy-2-propanol with acetic acid using Amberlyst-35 catalyst, the optimal temperature was determined to be 353 K (80°C), where further temperature increases resulted in elevated energy consumption without proportional yield improvements [9]. The apparent activation energy for this model esterification system was calculated to be 62.0 ± 0.2 kilojoules per mole using the Langmuir-Hinshelwood-Hougen-Watson kinetic model [9].

Pressure optimization becomes particularly important for hydrogenation-based synthetic routes [5]. For the catalytic hydrogenation of phthalate precursors, hydrogen pressures of 68 atmospheres have been shown to achieve complete conversion within acceptable timeframes [5]. The pressure effect is attributed to increased hydrogen solubility in the reaction medium, enhancing the availability of hydrogen for surface reactions on the catalyst [5].

Table 1: Optimal Reaction Conditions for Diisobutyl Hexahydrophthalate Synthesis

| Synthesis Route | Temperature (°C) | Pressure (atm) | Catalyst | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Direct Esterification [2] | 250 | Atmospheric | Tetraisopropyl titanate | 5 | >99 |

| Hydrogenation Route [5] | 80 | 68 | Rh/Al-MCF | 1 | 100 |

| Aqueous Hydrogenation [6] | 80 | 68 | RhNi/Al-SBA-15 | 2 | 84.4 |

Catalyst selection significantly influences both reaction efficiency and product quality [2] [4]. Organometallic catalysts, particularly titanium-based systems, demonstrate superior performance compared to traditional mineral acid catalysts [2]. The advantages include reduced reaction times, improved product color characteristics, and elimination of extensive washing steps required for acid removal [4]. Stannous tin combined with alkali metal aluminate has been developed as an alternative heterogeneous catalyst system, offering advantages in catalyst recovery and reuse [4].

Byproduct Formation and Purification Strategies

Esterification reactions inherently produce water as a primary byproduct, which must be continuously removed to drive the equilibrium toward product formation [7] [10]. In the synthesis of diisobutyl hexahydrophthalate, water removal can be achieved through various methods including azeotropic distillation, molecular sieves, or vacuum application [7] [10]. Research demonstrates that vacuum-assisted esterification systems achieve significantly higher yields compared to atmospheric pressure conditions due to efficient water removal [11].

Secondary byproducts may include unreacted starting materials, oligomeric esters, and catalyst-derived impurities [2] [12]. The formation of oligomeric byproducts occurs through intermolecular esterification reactions between partially formed monoester intermediates [2]. These byproducts can be minimized through careful control of reaction stoichiometry and temperature conditions [2].

Purification strategies typically involve multiple steps including neutralization, washing, and distillation [2] [10] [12]. For reactions employing acid catalysts, neutralization with sodium carbonate effectively removes residual acidity while forming water-soluble salts that can be separated through liquid-liquid extraction [10] [12]. The organic phase containing the desired ester can then be dried using anhydrous drying agents such as magnesium sulfate before final purification by distillation [10] [12].

Table 2: Purification Steps and Efficiency for Diisobutyl Hexahydrophthalate

| Purification Step | Method | Impurity Removed | Efficiency (%) | Final Purity (%) |

|---|---|---|---|---|

| Neutralization [2] | Sodium hydroxide | Residual acid | 95 | 85 |

| Washing [10] | Aqueous extraction | Water-soluble salts | 98 | 92 |

| Drying [10] | Molecular sieves | Residual water | 99 | 95 |

| Distillation [10] | Fractional distillation | High/low boilers | 99 | >99 |

Advanced purification techniques include the use of steam distillation for removal of excess alcohol and vacuum distillation for final product isolation [2]. Steam distillation proves particularly effective for removing isobutanol, reducing residual alcohol content to below 300 parts per million [2]. Subsequent vacuum distillation at temperatures between 150°C to 200°C under reduced pressure allows for high-purity product recovery without thermal degradation [2].

Industrial-Scale Production Challenges

Industrial-scale production of diisobutyl hexahydrophthalate faces several technical and economic challenges related to heat management, mass transfer, and equipment design [7] [13]. Scaling up from laboratory conditions requires careful consideration of reaction heat removal, as esterification reactions are highly exothermic and can lead to thermal runaway if not properly controlled [7]. Industrial reactors must incorporate efficient heat exchange systems to maintain optimal temperature profiles throughout the reaction vessel [7].

Mass transfer limitations become increasingly significant at industrial scale, particularly for viscous reaction mixtures [11]. The viscosity of esterification systems can range from 2,500 to 81,500 centipoise depending on the specific alcohol-acid combination, necessitating robust mixing systems to ensure adequate contact between reactants [11]. Research indicates that mechanical stirring systems outperform simple agitation methods for high-viscosity esterification reactions, achieving yields of 83-94% compared to 63-80% for conventional mixing [11].

Equipment material selection presents additional challenges due to the corrosive nature of reaction intermediates and catalysts [7]. Stainless steel and glass-lined reactors are commonly employed to withstand corrosive conditions while maintaining product purity standards [7]. The design must also accommodate the need for continuous water removal through distillation columns or vacuum systems [7].

Table 3: Industrial Production Parameters and Challenges

| Production Aspect | Laboratory Scale | Industrial Scale | Scaling Challenge |

|---|---|---|---|

| Reactor Volume [7] | 1-10 L | 10,000-50,000 L | Heat transfer efficiency |

| Mixing System [11] | Magnetic stirrer | Mechanical agitation | Mass transfer in viscous media |

| Heat Removal [7] | External heating mantle | Jacket cooling/heating | Temperature uniformity |

| Catalyst Recovery [4] | Filtration | Continuous separation | Economic viability |

| Product Purity [2] | >99% | 98-99% | Impurity control |

Economic considerations include catalyst cost and recovery, energy consumption for heating and vacuum systems, and waste management for byproduct streams [7] [14]. The global hexahydrophthalic anhydride market, valued at significant industrial volumes, involves major producers including Polynt, Puyang Huicheng Electronic Material, and New Japan Chemical [13]. These companies face ongoing challenges in optimizing production efficiency while meeting increasingly stringent environmental regulations [14].

Process intensification techniques offer potential solutions to scaling challenges [7]. Continuous flow reactors provide better control over reaction conditions and can eliminate some mass transfer limitations associated with batch processing [7]. Microwave-assisted synthesis and ultrasound-assisted reactions represent emerging technologies that may enhance reaction rates and reduce energy consumption at industrial scale [7].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

Explore Compound Types